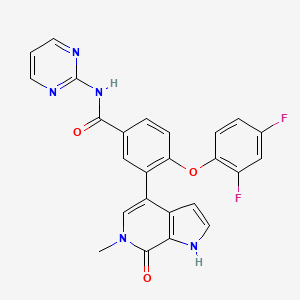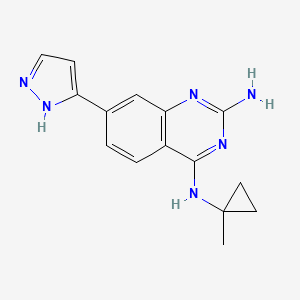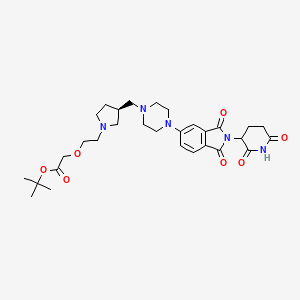
hERG-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hERG-IN-1 is a compound known for its inhibitory effects on the human ether-à-go-go-related gene (hERG) potassium channel. This channel plays a crucial role in cardiac repolarization, and its inhibition can lead to prolonged QT intervals, which are associated with an increased risk of arrhythmias and sudden cardiac death .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hERG-IN-1 typically involves multiple steps, including the formation of key intermediates through various organic reactions. One common synthetic route involves the use of high-level hERG-expressing HEK293 cells, which are prepared by nitrogen cavitation and high-speed centrifugation .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: hERG-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
hERG-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of potassium channels and to develop new compounds with similar properties.
Biology: Helps in understanding the role of hERG channels in various physiological processes, including cardiac repolarization and neuronal activity.
Medicine: Investigated for its potential therapeutic applications in treating arrhythmias and other cardiac conditions.
Industry: Used in drug discovery and development to screen for potential cardiotoxicity of new compounds
Wirkmechanismus
hERG-IN-1 exerts its effects by binding to the hERG potassium channel, thereby inhibiting its function. This inhibition leads to a reduction in potassium efflux during cellular repolarization, resulting in prolonged action potential duration and QT interval prolongation. The molecular targets involved include the voltage-gated potassium channel family, specifically the alpha subunit encoded by the human ether-à-go-go-related gene .
Vergleich Mit ähnlichen Verbindungen
Sotalol: A beta-blocker with hERG inhibitory properties.
Dofetilide: A class III antiarrhythmic agent that blocks hERG channels.
Astemizole: An antihistamine known for its hERG inhibitory effects.
Uniqueness of hERG-IN-1: this compound is unique due to its specific binding affinity and inhibitory potency towards the hERG potassium channel. Unlike some other compounds, it exhibits a dual action by facilitating voltage-dependent activation of the hERG channel, which may reduce the proarrhythmic potential .
Eigenschaften
Molekularformel |
C27H33FN6O9 |
|---|---|
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
6-[5-[2-[[6-[(1-aminocyclopropyl)methoxy]-4-fluoro-2,3-dihydro-1H-inden-2-yl]methylamino]ethyl]-2-oxo-1,3-oxazolidin-3-yl]-4H-pyrazino[2,3-b][1,4]oxazin-3-one;formic acid |
InChI |
InChI=1S/C25H29FN6O5.2CH2O2/c26-19-8-17(36-13-25(27)2-3-25)7-15-5-14(6-18(15)19)9-28-4-1-16-11-32(24(34)37-16)20-10-29-23-22(30-20)31-21(33)12-35-23;2*2-1-3/h7-8,10,14,16,28H,1-6,9,11-13,27H2,(H,30,31,33);2*1H,(H,2,3) |
InChI-Schlüssel |
RVYNLFPLCZVVON-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(COC2=CC3=C(CC(C3)CNCCC4CN(C(=O)O4)C5=CN=C6C(=N5)NC(=O)CO6)C(=C2)F)N.C(=O)O.C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)

![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)


![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)

